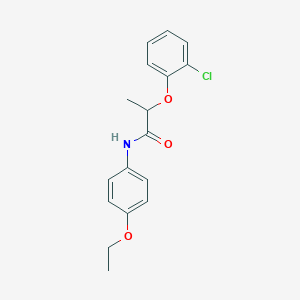
2-(2-chlorophenoxy)-N-(4-ethoxyphenyl)propanamide
Vue d'ensemble
Description
2-(2-chlorophenoxy)-N-(4-ethoxyphenyl)propanamide, also known as Clenbuterol, is a beta-2 adrenergic agonist that has been used for decades in veterinary medicine to treat respiratory disorders in horses and other animals. However, it has also gained popularity as a performance-enhancing drug in the bodybuilding and athletic communities. In recent years, Clenbuterol has attracted attention for its potential therapeutic applications in humans, particularly in the treatment of respiratory disorders such as asthma.
Mécanisme D'action
2-(2-chlorophenoxy)-N-(4-ethoxyphenyl)propanamide works by binding to beta-2 adrenergic receptors in the body, which are found primarily in the smooth muscle cells of the lungs and bronchial tubes. This binding activates a signaling pathway that leads to the relaxation of the smooth muscle cells, resulting in bronchodilation. 2-(2-chlorophenoxy)-N-(4-ethoxyphenyl)propanamide also has anabolic effects, which are thought to be mediated through the activation of the mTOR signaling pathway.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-(4-ethoxyphenyl)propanamide has been shown to have a number of biochemical and physiological effects in the body. In addition to its bronchodilatory and anabolic effects, it has been shown to increase heart rate and blood pressure, as well as stimulate lipolysis (the breakdown of fat) and glycogenolysis (the breakdown of glycogen). 2-(2-chlorophenoxy)-N-(4-ethoxyphenyl)propanamide has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in the treatment of respiratory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-chlorophenoxy)-N-(4-ethoxyphenyl)propanamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects on beta-2 adrenergic receptors are well-established. However, there are also limitations to its use. 2-(2-chlorophenoxy)-N-(4-ethoxyphenyl)propanamide has a short half-life in the body, which can make dosing and timing of experiments challenging. Additionally, its anabolic effects can make it difficult to distinguish between its effects on muscle tissue and its effects on other tissues.
Orientations Futures
There are a number of potential future directions for research on 2-(2-chlorophenoxy)-N-(4-ethoxyphenyl)propanamide. One area of interest is its potential use in the treatment of respiratory disorders such as asthma and COPD. Additional studies are needed to better understand its safety and efficacy in humans, particularly with regard to dosing and duration of treatment. Another area of interest is its potential use in the treatment of muscle wasting disorders, such as sarcopenia and cachexia. Further studies are needed to better understand its mechanisms of action and potential side effects in these populations. Finally, there is interest in developing new beta-2 adrenergic agonists that have improved selectivity and safety profiles compared to 2-(2-chlorophenoxy)-N-(4-ethoxyphenyl)propanamide.
Applications De Recherche Scientifique
2-(2-chlorophenoxy)-N-(4-ethoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications in humans, particularly in the treatment of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). It has been shown to have bronchodilatory effects, which can help to alleviate symptoms such as wheezing and shortness of breath. 2-(2-chlorophenoxy)-N-(4-ethoxyphenyl)propanamide has also been studied for its potential use in the treatment of muscle wasting disorders, such as sarcopenia and cachexia.
Propriétés
IUPAC Name |
2-(2-chlorophenoxy)-N-(4-ethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-3-21-14-10-8-13(9-11-14)19-17(20)12(2)22-16-7-5-4-6-15(16)18/h4-12H,3H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFZUMWRWIECOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![isopropyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4278073.png)
![3-{[(3,3,5-trimethylcyclohexyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278074.png)
![N-1-adamantyl-N'-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]urea](/img/structure/B4278078.png)
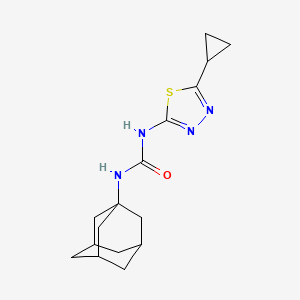
![4-chloro-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B4278100.png)
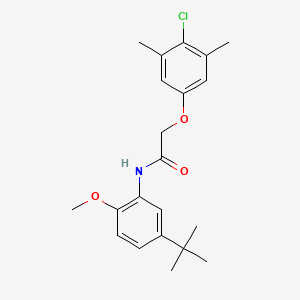
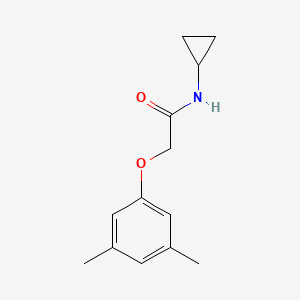
![6-({[1-(2-methylbenzyl)-1H-pyrazol-4-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4278113.png)

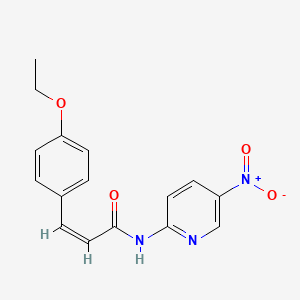
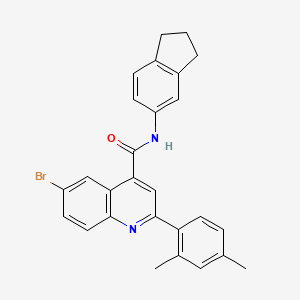


![4-tert-butyl-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclohexanecarboxamide](/img/structure/B4278168.png)